![molecular formula C11H16N6 B2890111 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine CAS No. 1492244-81-1](/img/structure/B2890111.png)

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

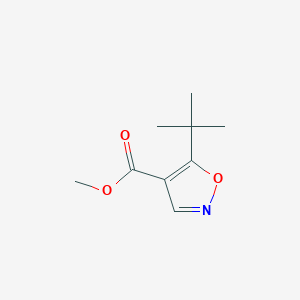

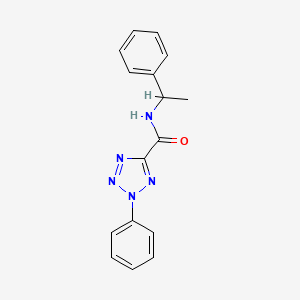

The compound “1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with the appropriate mercapto oxadiazole or mercapto triazole in the presence of anhydrous K2CO3 in DMF . The reaction mixture is stirred overnight and then poured onto ice-water .Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is isoelectronic with that of purines . It also contains a piperidine moiety .Chemical Reactions Analysis

The compound is synthesized via aromatic nucleophilic substitution . The presence of the piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Wissenschaftliche Forschungsanwendungen

Versatile Applications in Organic Synthesis and Pharmaceuticals

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine, due to its structural complexity, finds significant application in the realm of fine organic synthesis and pharmaceutical development. Its utility spans across various domains, including agricultural products, pharmaceuticals, dyes, and high-energy materials, showcasing its versatility in contributing to advancements in medicinal chemistry and material science.

Enhancing Agricultural and Medical Products

The triazolo and pyrazine moieties present in this compound make it a valuable precursor in synthesizing agricultural chemicals and medical drugs. Its derivatives have been employed to produce a range of products, from plant protection agents to cardiological drugs with anti-ischemic properties. This highlights the compound's critical role in developing substances that benefit both agriculture and healthcare sectors, underpinning its importance in producing antimicrobial and cardiotonic medications (Nazarov et al., 2021).

Novel Drug Development

The structural diversity of triazoles, including the 1,2,4-triazole core, has been extensively explored for new drug development. These efforts have led to the identification of various biologically active triazole derivatives with potential therapeutic applications. Their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties, underscores the compound's utility in developing new pharmaceuticals aimed at addressing a range of diseases. This exploration of triazole derivatives for therapeutic purposes is indicative of the ongoing search for novel drugs that can meet the emerging health challenges (Ferreira et al., 2013).

Central Nervous System (CNS) Drug Synthesis

The compound's heterocyclic structure, particularly its nitrogen-containing components, positions it as a potential precursor in synthesizing drugs targeting the central nervous system (CNS). This is reflective of the ongoing research efforts to identify functional chemical groups capable of acting on the CNS, thereby contributing to the development of treatments for disorders ranging from depression to neurodegenerative diseases (Saganuwan, 2017).

Antibacterial Applications

1,2,4-Triazole-containing hybrids, derived from this compound, have shown significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus. This not only demonstrates the compound's potential in addressing antibiotic resistance but also its applicability in developing dual or multiple mechanism antibiotics, thereby contributing to the global fight against bacterial infections (Li and Zhang, 2021).

Wirkmechanismus

Target of Action

The primary targets of 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition results in a decrease in cell growth and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. The most notable is the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting c-Met, this compound can reduce cell proliferation and induce apoptosis . Similarly, by inhibiting VEGFR-2, it can reduce angiogenesis, thereby limiting the supply of nutrients to the tumor cells .

Result of Action

The result of the compound’s action is a reduction in cell growth and angiogenesis. In vitro studies have shown that it can inhibit the growth of A549, MCF-7, and Hela cancer cell lines . It also induces apoptosis in A549 cells .

Zukünftige Richtungen

The compound and its derivatives have potential as antiviral and antimicrobial agents . Further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is encouraged . Future studies could also investigate the impact of structural modifications, such as the addition of a thioamide group, on the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline .

Eigenschaften

IUPAC Name |

1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTQMABWCPRAIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2890031.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)

![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)

![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![5-Chloro-2-{[1-(1-phenylethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2890041.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2890046.png)

![4-(diethylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890047.png)